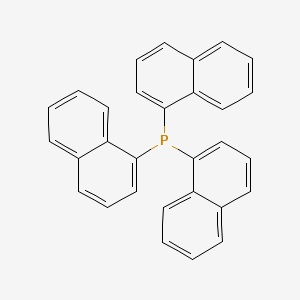

Tri-1-naphthylphosphine

Overview

Description

Tri-1-naphthylphosphine is a chemical compound with the molecular formula C30H21P . It is also known by other names such as Tris(1-naphthyl)phosphine and trinaphthalen-1-ylphosphane .

Synthesis Analysis

This compound can be synthesized through exhaustive P–H arylation of PH3 with 1-chloronaphthalene in a superbasic t-BuOK/DMSO system at 70 °C .Molecular Structure Analysis

The molecular structure of this compound was determined using methods of dipole moments, IR spectroscopy, and DFT quantum-chemical calculations . In solution, this compound prefers a single conformer with a gauche, gauche, gauche orientation of the substituents at the phosphorus .Chemical Reactions Analysis

This compound has been used as a ligand in various reactions such as Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .Physical and Chemical Properties Analysis

This compound has a molecular weight of 412.5 g/mol . It has a computed XLogP3-AA value of 8.4, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications

Catalytic Applications

Tri-1-naphthylphosphine serves as an effective ligand in palladium-catalyzed cross-coupling reactions . A notable study by Goossen (2004) demonstrates its utility in the cross-coupling of arylboronic acids with methyl iodide at room temperature, highlighting a practical method for introducing methyl groups into functionalized arenes under mild conditions (Goossen, 2004). Another application involves selective hydroformylation of 1-hexene to branched aldehydes , where this compound enhances the selectivity for branched aldehydes, indicating its potential in fine chemical synthesis (Dabbawala, Jasra, & Bajaj, 2011).

Luminescence and Electroluminescence

In luminescence research, a chelate phosphine oxide ligand related to this compound exhibited remarkable thermal performance and stability in electroluminescent devices. The study by Xu et al. (2008) on a europium(III) complex shows potential applications in high-performance electroluminescent devices due to its low turn-on voltage and excellent spectral stability (Xu, Yin, Wang, & Huang, 2008).

Synthesis and Material Science

The synthesis of novel compounds and materials also benefits from this compound. For example, a study on the synthesis of palladium and copper complexes for decarboxylative cross-coupling reactions showcases its role in facilitating the synthesis of aryl- and heteroarylalkenes, expanding the toolkit for organic synthesis (Tang & Goossen, 2014).

Conformational and Structural Analysis

Research on the polarity and conformational analysis of this compound and its derivatives provides insights into their structural properties and reactivity. Kuznetsova et al. (2021) detailed the conformational preferences of this compound, highlighting its versatility and potential applications in designing new molecular architectures (Kuznetsova, Chachkov, Belogorlova, Kuimov, Malysheva, & Vereshchagina, 2021).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Tri(1-naphthyl)phosphine, also known as Tri(naphthalen-1-yl)phosphine or Tri-1-naphthylphosphine, primarily targets the catalytic processes in chemical reactions . It acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex .

Mode of Action

Tri(1-naphthyl)phosphine interacts with its targets by acting as a catalyst in various chemical reactions . It shows a higher catalytic activity compared to other phosphine complexes . Its mode of action is primarily through its role as a ligand in these reactions .

Biochemical Pathways

Tri(1-naphthyl)phosphine affects several biochemical pathways. It is involved in various coupling reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds .

Pharmacokinetics

It’s important to note that as a catalyst, it facilitates chemical reactions without being consumed, which may influence its bioavailability .

Result of Action

The molecular and cellular effects of Tri(1-naphthyl)phosphine’s action are primarily seen in its ability to facilitate various chemical reactions. For instance, it has been used in the synthesis of aryl acetylenes by Sonogashira coupling of aryl iodides with terminal alkynes .

Action Environment

The action, efficacy, and stability of Tri(1-naphthyl)phosphine can be influenced by environmental factors. Spillage is unlikely to penetrate soil, suggesting that it remains relatively stable in the environment .

Properties

IUPAC Name |

trinaphthalen-1-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21P/c1-4-16-25-22(10-1)13-7-19-28(25)31(29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEUUKUNSVFYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297265 | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3411-48-1 | |

| Record name | 3411-48-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-1-naphthylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-Chlorophenyl)ethylidene]malononitrile](/img/structure/B1296182.png)

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)

![6-Nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1296196.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1296200.png)